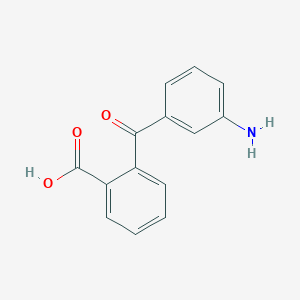2-(3-Aminobenzoyl)benzoic acid
CAS No.: 6268-18-4
Cat. No.: VC19734306
Molecular Formula: C14H11NO3
Molecular Weight: 241.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 6268-18-4 |
|---|---|
| Molecular Formula | C14H11NO3 |
| Molecular Weight | 241.24 g/mol |
| IUPAC Name | 2-(3-aminobenzoyl)benzoic acid |
| Standard InChI | InChI=1S/C14H11NO3/c15-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)14(17)18/h1-8H,15H2,(H,17,18) |
| Standard InChI Key | GLPFSDPAITZWBL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)N)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-(3-Aminobenzoyl)benzoic acid (C₁₄H₁₁NO₃) consists of two aromatic rings: a benzoic acid group at position 2 and a 3-aminobenzoyl group. The amino (-NH₂) and carboxylic acid (-COOH) functional groups confer polarity and hydrogen-bonding capacity, influencing solubility and reactivity.
Table 1: Hypothetical Physicochemical Properties
Spectroscopic Features
-
IR Spectroscopy: Expected peaks include:
-
NMR:
Synthetic Methodologies
Chlorination-Oxidation-Amination Cascade
A three-step route adapted from the synthesis of 3-methyl-2-aminobenzoic acid could be modified:
-
Chlorination: React m-xylene with Cl₂ under FeCl₃ catalysis to yield 2-chloro-m-xylene.
-
Oxidation: Treat with H₂O₂ in acetic acid and NaOAc to form 3-methyl-2-chlorobenzoic acid.
-
Amination: Substitute chloride with NH₃ under CuCl/Na₂CO₃ catalysis in DMSO at 150°C.
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Catalysts | Temperature | Yield (Projected) |
|---|---|---|---|
| Chlorination | Cl₂, FeCl₃ | 60°C | 85–90% |
| Oxidation | H₂O₂, NaOAc, CH₃COOH | 90°C | 75–80% |
| Amination | NH₃, CuCl, DMSO | 150°C | 65–70% |
Rh(III)-Catalyzed C–H Activation
Rhodium-catalyzed coupling of benzoic acids with propargyl acetates or vinyl acetates offers a regioselective pathway. For example, reacting benzoic acid with a geminal-substituted vinyl acetate under [Cp*RhCl₂]₂ catalysis could form isocoumarin intermediates, which might be hydrolyzed to yield 2-benzoylbenzoic acid derivatives.
Research Gaps and Future Directions
-
Synthetic Optimization: Screen transition-metal catalysts (e.g., Pd, Ru) for improved amination yields.
-
Crystallography: Resolve X-ray structures to confirm regiochemistry.
-
Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume